![molecular formula C20H23NO B5206770 (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine](/img/structure/B5206770.png)
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine, also known as CXMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CXMBA is a heterocyclic compound that belongs to the class of amines. It has a unique chemical structure that makes it a promising candidate for various research applications.
作用機序
The exact mechanism of action of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but it is believed to interact with specific receptors in the brain and modulate their activity. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to bind to the mu-opioid receptor, which is involved in pain regulation and reward pathways in the brain. It has also been found to interact with the sigma-1 receptor, which is involved in various physiological processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects:
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is its unique chemical structure, which makes it a promising candidate for drug development. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to have a high affinity for certain receptors in the brain, which could make it a potent therapeutic agent. However, one of the limitations of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is its relatively low solubility in water, which could make it difficult to administer in certain forms.
将来の方向性
There are several potential future directions for research on (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine. One area of interest is the development of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine-based drugs for the treatment of chronic pain and inflammation. Another potential application is the use of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine and its potential interactions with other drugs and compounds.
合成法
The synthesis of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine involves a multistep process that starts with the reaction of 3-cyclohexen-1-ylmethanol with 4-methoxybiphenyl in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to obtain (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine. This synthesis method has been optimized to produce high yields of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine with good purity.
科学的研究の応用
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been studied extensively for its potential applications in drug development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-22-20-13-12-18(17-10-6-3-7-11-17)14-19(20)21-15-16-8-4-2-5-9-16/h2-4,6-7,10-14,16,21H,5,8-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVGXRLHXUFJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-phenylaniline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。